

An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthalimidoethyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Naphthalimidoethyl alcohol*

Cat. No.: *B160868*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalimidoethyl alcohol, also known as N-(2-hydroxyethyl)-1,8-naphthalimide, is an N-substituted derivative of 1,8-naphthalimide. This class of compounds is of significant interest in various scientific fields due to their inherent fluorescence properties, high stability, and diverse biological activities. The planar naphthalimide ring system allows for intercalation with DNA, and modifications at the imide nitrogen provide a scaffold for the development of novel therapeutic agents and fluorescent probes. This technical guide provides a comprehensive overview of the physicochemical properties of **2-Naphthalimidoethyl alcohol**, including its synthesis, spectral characteristics, and potential biological relevance.

Core Physicochemical Properties

The fundamental physicochemical properties of **2-Naphthalimidoethyl alcohol** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ NO ₃	[1]
Molecular Weight	241.24 g/mol	[1]
Melting Point	140 °C (413 K)	[2]
Boiling Point	Not available (likely decomposes)	
Appearance	Light-brown solid	[2]

Solubility

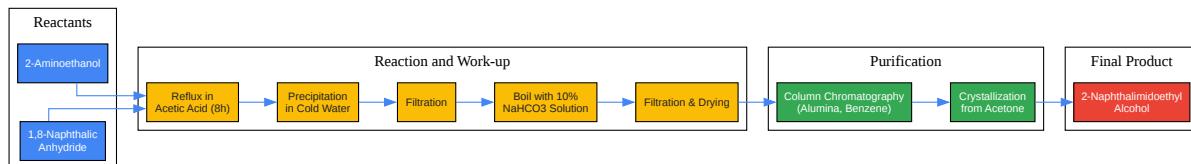
The solubility of **2-Naphthalimidoethyl alcohol** in various common laboratory solvents is presented below. This information is critical for designing experimental protocols, including formulation for biological assays and purification procedures.

Solvent	Solubility	Reference
Dimethylformamide (DMF)	30 mg/mL	[3]
Dimethyl sulfoxide (DMSO)	30 mg/mL	[3]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[3]
Ethanol	1 mg/mL	[3]

Synthesis of 2-Naphthalimidoethyl Alcohol

A common and effective method for the synthesis of **2-Naphthalimidoethyl alcohol** involves the condensation reaction between 1,8-naphthalic anhydride and 2-aminoethanol.

Experimental Protocol


The following protocol is based on established literature procedures for the synthesis of N-substituted naphthalimides.[\[2\]](#)[\[4\]](#)

Materials:

- 1,8-Naphthalic anhydride
- 2-Aminoethanol (Ethanolamine)
- Glacial acetic acid
- Sodium bicarbonate (NaHCO_3)
- Benzene (or a suitable alternative for chromatography)
- Aluminium oxide (for column chromatography)
- Acetone

Procedure:

- A mixture of 1,8-naphthalic anhydride (0.01 mol) and 2-aminoethanol (0.02 mol) is prepared in glacial acetic acid (50 mL).
- The reaction mixture is refluxed for 8 hours.
- After reflux, the mixture is cooled and then poured into cold water to precipitate the crude product.
- The resulting solid is collected by filtration.
- The crude product is then boiled in a 10% aqueous solution of sodium bicarbonate (50 mL) for 20 minutes to remove any unreacted acidic starting material.
- The insoluble solid is filtered, washed with water, and dried under vacuum.
- Purification is achieved by column chromatography on aluminium oxide, using benzene as the eluent.
- Crystals suitable for analysis can be obtained by slow evaporation from an acetone solution.

[Click to download full resolution via product page](#)

Synthesis workflow for **2-Naphthalimidoethyl alcohol**.

Spectroscopic Characterization

The structural elucidation of **2-Naphthalimidoethyl alcohol** is typically achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.

UV-Vis Absorption and Fluorescence Spectroscopy

2-Naphthalimidoethyl alcohol exhibits characteristic absorption and fluorescence spectra, which are crucial for its application as a fluorescent probe.

Spectroscopic Property	Wavelength (nm)	Reference
UV-Vis Absorption (λ_{max})	212, 234, 332	[3]
Fluorescence Excitation	330-333, 344-347	[3]
Fluorescence Emission	366-378	[3]

The naphthalimide moiety is known to exhibit a broad absorption band in the UV-visible region, which can be attributed to a $\pi-\pi^*$ transition.[5] The fluorescence properties, including the Stokes shift, can be influenced by the polarity of the solvent.[3]

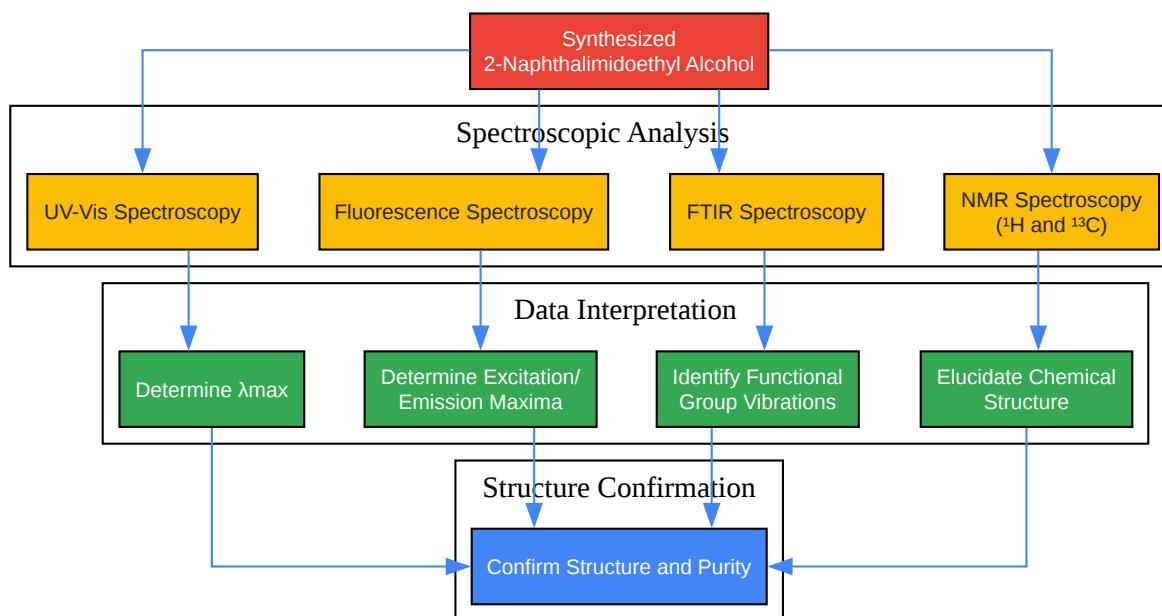
Infrared (IR) Spectroscopy

The IR spectrum of **2-Naphthalimidoethyl alcohol** is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not readily available, the expected key vibrational frequencies are listed below based on the analysis of similar compounds.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H (alcohol)	~3400 (broad)	Stretching vibration, broadened due to hydrogen bonding.
C-H (aromatic)	~3100-3000	Stretching vibrations.
C-H (aliphatic)	~2950-2850	Stretching vibrations of the ethyl group.
C=O (imide)	~1700 and ~1660	Asymmetric and symmetric stretching vibrations of the carbonyl groups.
C-N (imide)	~1350	Stretching vibration.
C-O (alcohol)	~1050	Stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of **2-Naphthalimidoethyl alcohol**. Based on the structure, the following chemical shifts can be predicted.


¹H NMR:

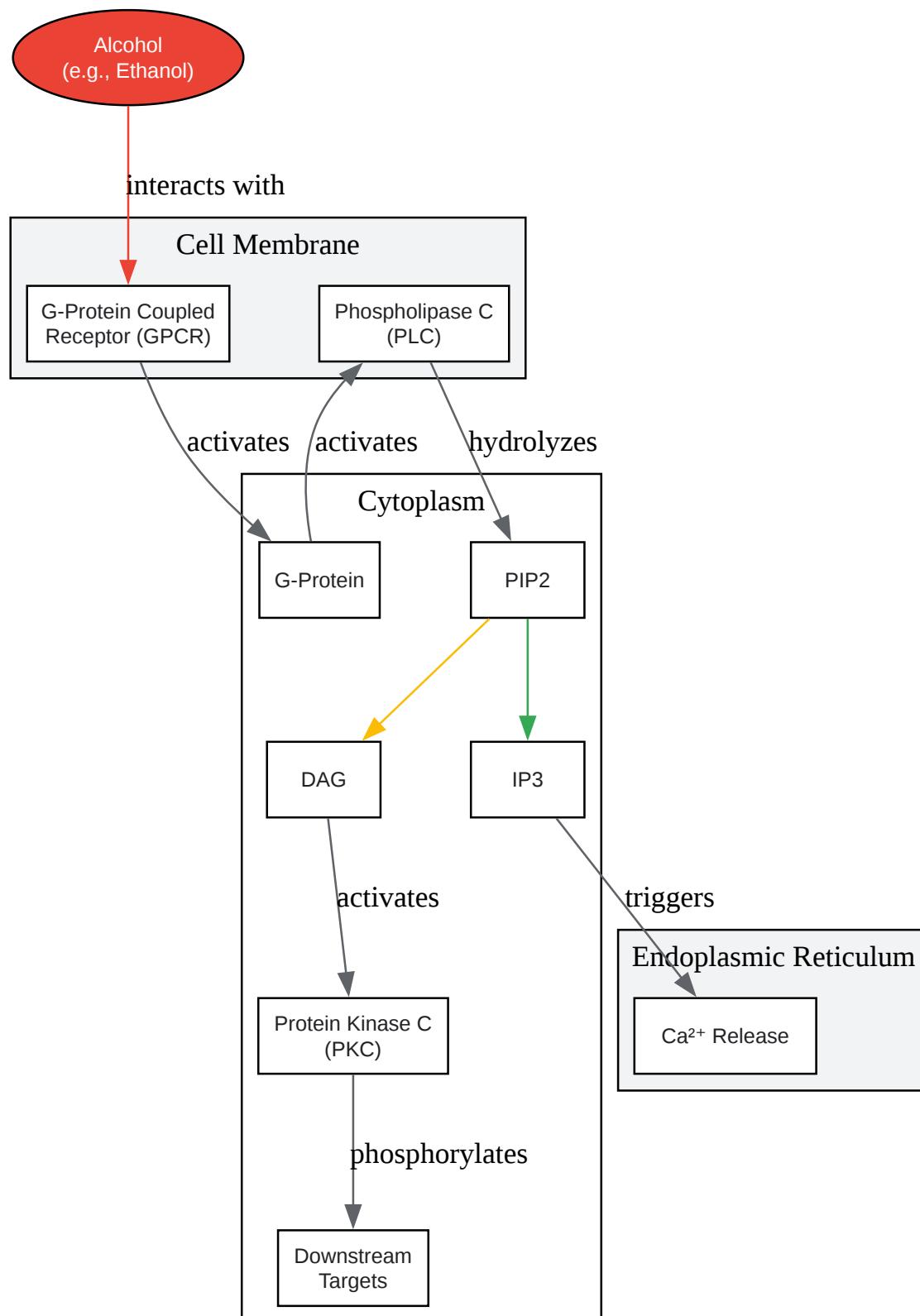
- Aromatic Protons: Multiple signals in the range of δ 7.5-8.6 ppm, corresponding to the protons on the naphthalene ring system. The specific splitting patterns would depend on the coupling between adjacent protons.
- -CH₂-N- Protons: A triplet expected around δ 4.2-4.5 ppm.

- $-\text{CH}_2\text{-O-}$ Protons: A triplet expected around δ 3.8-4.0 ppm.
- $-\text{OH}$ Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 2-5 ppm.

 ^{13}C NMR:

- Carbonyl Carbons (C=O): Two signals expected in the range of δ 164-165 ppm.
- Aromatic Carbons: Multiple signals in the range of δ 122-135 ppm.
- $-\text{CH}_2\text{-N-}$ Carbon: A signal expected around δ 42 ppm.
- $-\text{CH}_2\text{-O-}$ Carbon: A signal expected around δ 60 ppm.

[Click to download full resolution via product page](#)


Workflow for the spectroscopic characterization of **2-Naphthalimidoethyl alcohol**.

Biological Activity and Signaling Pathways

Naphthalimide derivatives are known to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.^[6] Their planar structure allows them to intercalate with DNA, which is a key mechanism for their cytotoxic effects in cancer cells.

2-Naphthalimidoethyl alcohol, in particular, has been utilized as a fluorescent probe for the detection of nucleic acids and their precursors.^{[3][7]} The fluorescence of this compound is quenched in the presence of these biological molecules.^{[3][7]}

While specific signaling pathways for **2-Naphthalimidoethyl alcohol** have not been extensively elucidated, the presence of the hydroxyl group suggests potential involvement in pathways affected by alcohols. Ethanol, for instance, is known to modulate various signaling cascades, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).^{[8][9]} The following diagram illustrates a generalized signaling pathway that can be influenced by ethanol, which may have some relevance to the biological effects of other small alcohol-containing molecules.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. N-(2-Hydroxyethyl)-1,8-naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthalimidoethyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160868#physicochemical-properties-of-2-naphthalimidoethyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com